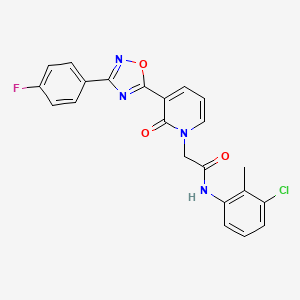

N-(3-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(3-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide side chain. The 1,2,4-oxadiazole moiety is linked to a 4-fluorophenyl group, while the acetamide chain contains a 3-chloro-2-methylphenyl substituent. This structural architecture is designed to optimize interactions with biological targets, particularly enzymes or receptors where aromatic and heterocyclic motifs play critical roles. The fluorine atom enhances electronegativity and metabolic stability, while the chloro-methylphenyl group contributes to lipophilicity and target binding .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN4O3/c1-13-17(23)5-2-6-18(13)25-19(29)12-28-11-3-4-16(22(28)30)21-26-20(27-31-21)14-7-9-15(24)10-8-14/h2-11H,12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOSTLSSRNRSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is typically synthesized through the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions.

- Pyridine Derivative Formation : The pyridine component is introduced via a condensation reaction with acetic anhydride or similar reagents.

- Final Coupling : The final compound is formed by coupling the oxadiazole and pyridine derivatives with the chloro-substituted acetamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine moieties. For instance:

- Cell Line Studies : In vitro studies indicated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). IC50 values in these studies ranged from 0.67 to 0.87 µM, indicating potent activity against these cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .

- Growth Factor Modulation : These compounds may also modulate growth factor signaling pathways, potentially leading to reduced tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Chromobacterium violaceum, suggesting a broader pharmacological profile .

Table of Biological Activities

| Compound Name | Target Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 0.67 | Anticancer |

| Compound B | HCT116 | 0.80 | Anticancer |

| Compound C | PC-3 | 0.87 | Anticancer |

| Compound D | Staphylococcus aureus | N/A | Antimicrobial |

Case Study: Anticancer Evaluation

A study conducted on various oxadiazole derivatives demonstrated that those containing both fluorine and chlorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The study utilized MTT assays to assess cell viability across different concentrations, confirming the structure-activity relationship that supports the inclusion of halogens for improved activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance:

- In vitro studies have demonstrated that derivatives containing oxadiazole and pyridine structures exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) ranged from 51% to over 86% against different cell types .

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Related compounds synthesized from similar precursors exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its activity include:

- Substituent Effects: The presence of electron-withdrawing groups like chlorine and fluorine enhances biological activity by increasing the compound's electrophilicity.

- Ring Structures: The incorporation of oxadiazole and pyridine rings is essential for maintaining bioactivity and improving solubility in biological systems.

Anticancer Studies

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives in vitro using standardized protocols set by the National Cancer Institute (NCI). Compounds were tested across a panel of approximately sixty cancer cell lines, revealing significant cytotoxicity with mean GI50 values indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest potential interactions with key enzymes that could be exploited for therapeutic development .

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

- Key Differences: Substituents: Replaces the 4-fluorophenyl group with a 4-chlorophenyl on the oxadiazole ring and substitutes the 3-chloro-2-methylphenyl acetamide with a 3-chloro-4-methoxyphenyl group. The 4-chlorophenyl group may lower binding affinity compared to fluorine due to reduced electronegativity .

N-(3-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Key Differences: Heterocycle: Substitutes the 1,2,4-oxadiazole with a 1,2,4-triazole ring containing a sulfanyl group. However, the sulfanyl group may increase susceptibility to metabolic oxidation compared to the oxadiazole’s stability .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Key Differences: Core Structure: Uses a dihydrothiadiazole ring instead of pyridinone-oxadiazole. The 4-fluorophenyl group shared with the target compound suggests similar pharmacokinetic advantages .

Electronic and Pharmacokinetic Properties

Notes:

- The target compound’s 4-fluorophenyl group confers higher electronegativity and metabolic stability compared to chlorophenyl analogs .

- The 1,2,4-oxadiazole ring balances lipophilicity (logP ~3.2) and resistance to enzymatic degradation, whereas triazole derivatives (logP ~2.9) may exhibit better solubility but lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.